molecular formula C26H24F3N7O4S3 B11445630 4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide

4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11445630
M. Wt: 651.7 g/mol
InChI Key: ZCRBZNHKIUPRMI-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The key steps may include:

    Formation of the pyrrolidine-1-sulfonyl group: This can be achieved by reacting pyrrolidine with a sulfonyl chloride under basic conditions.

    Synthesis of the thiazole ring: This involves the reaction of appropriate starting materials such as thioamides and α-haloketones.

    Formation of the triazole ring: This can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Coupling reactions: The final compound is formed by coupling the intermediate compounds using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate or intermediate in the synthesis of biologically active compounds.

    Biological Studies: May be used in research to study its effects on biological systems.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide: Similar structure but without the trifluoromethyl group.

    4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-methylphenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide: Similar structure with a methyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(Pyrrolidine-1-sulfonyl)-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide may impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C26H24F3N7O4S3

Molecular Weight

651.7 g/mol

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C26H24F3N7O4S3/c27-26(28,29)18-4-3-5-19(14-18)36-21(33-34-25(36)42-16-22(37)32-24-30-10-13-41-24)15-31-23(38)17-6-8-20(9-7-17)43(39,40)35-11-1-2-12-35/h3-10,13-14H,1-2,11-12,15-16H2,(H,31,38)(H,30,32,37)

InChI Key

ZCRBZNHKIUPRMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=NC=CS5

Origin of Product

United States

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